2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid
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Overview
Description
2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid is a chiral compound with significant applications in medicinal chemistry. It features a pyrrolidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and tert-butyl chloroformate.
Protection of Amine Group: The amine group of 4-fluoropyrrolidine is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
Formation of Acetic Acid Derivative: The Boc-protected intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its fluorine substitution can enhance binding affinity and metabolic stability.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a building block in the synthesis of pharmaceuticals. Its structural features can be tailored to interact with specific biological targets.
Industry
Industrially, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its Boc-protected form allows for selective deprotection and further functionalization in multi-step synthetic routes.
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, preventing substrate access. In receptor binding, it may interact with specific receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-2-yl]acetic acid: Similar structure but with a methyl group instead of fluorine.
2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-chloropyrrolidin-2-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its methyl or chlorine analogs. This can result in better pharmacokinetic profiles and enhanced biological activity.
Properties
CAS No. |
2165730-97-0 |
---|---|
Molecular Formula |
C11H18FNO4 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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